4-cyano-N-(3,4-dimethoxyphenyl)benzamide
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Overview
Description
4-cyano-N-(3,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C16H14N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
The synthesis of 4-cyano-N-(3,4-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-cyano-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or thiols can replace the cyano group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-cyano-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: This compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-cyano-N-(3,4-dimethoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
4-cyano-N-(2,4-dimethoxyphenyl)benzamide: Similar in structure but with different substitution patterns on the benzene ring, leading to variations in chemical reactivity and biological activity.
3-cyano-N-(4-methylbenzyl)benzamide: Another benzamide derivative with a cyano group, but with a different substituent on the benzene ring, affecting its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-cyano-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-7-13(9-15(14)21-2)18-16(19)12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19) |
InChI Key |
OSUUXMGHPCMDQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)OC |
Origin of Product |
United States |
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